An In-depth Technical Guide to 2-butyl-1H-imidazole-4,5-dicarbonitrile: Synthesis, Properties, and Applications
An In-depth Technical Guide to 2-butyl-1H-imidazole-4,5-dicarbonitrile: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-butyl-1H-imidazole-4,5-dicarbonitrile, identified by the CAS Number 114772-25-7, is a significant heterocyclic compound that serves as a versatile intermediate in the realms of medicinal chemistry and organic synthesis.[1] Its imidazole core, functionalized with a butyl group at the 2-position and two nitrile groups at the 4 and 5-positions, provides a unique scaffold for the development of more complex molecules. This guide offers a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and an exploration of its current and potential applications, particularly in the context of drug discovery.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 2-butyl-1H-imidazole-4,5-dicarbonitrile is fundamental for its application in research and development. The key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 114772-25-7 | [1] |
| Molecular Formula | C₉H₁₀N₄ | [1] |
| Molecular Weight | 174.20 g/mol | [1] |
| Melting Point | 107-108 °C | |
| Appearance | Expected to be a solid at room temperature | |
| Solubility | Expected to be soluble in organic solvents like ethanol, methanol, and DMSO |
Synthesis of 2-butyl-1H-imidazole-4,5-dicarbonitrile
The synthesis of 2-substituted-1H-imidazole-4,5-dicarbonitriles is most commonly achieved through the condensation of diaminomaleonitrile with an appropriate aldehyde.[2] In the case of 2-butyl-1H-imidazole-4,5-dicarbonitrile, the reaction involves diaminomaleonitrile and valeraldehyde (pentanal).
Reaction Mechanism
The reaction proceeds through a multi-step mechanism initiated by the nucleophilic attack of one of the amino groups of diaminomaleonitrile on the carbonyl carbon of valeraldehyde. This is followed by dehydration to form a Schiff base intermediate. Subsequent intramolecular cyclization, driven by the attack of the second amino group on the imine carbon, leads to the formation of a dihydropyrazine intermediate. The final step involves an oxidative aromatization to yield the stable imidazole ring system.
Caption: Generalized reaction mechanism for the synthesis of 2-butyl-1H-imidazole-4,5-dicarbonitrile.
Experimental Protocol
The following is a detailed, step-by-step methodology for the synthesis of 2-butyl-1H-imidazole-4,5-dicarbonitrile. This protocol is based on established procedures for the synthesis of analogous compounds.
Materials:
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Diaminomaleonitrile
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Valeraldehyde (Pentanal)
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Ethanol (or other suitable solvent)
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Oxidizing agent (e.g., air, iodine, or nitrobenzene)
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer and stir bar
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Heating mantle
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Standard laboratory glassware for workup and purification
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve diaminomaleonitrile (1 equivalent) in a suitable solvent such as ethanol.
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Addition of Aldehyde: To the stirred solution, add valeraldehyde (1 equivalent) dropwise at room temperature.
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Reaction: The reaction mixture is then heated to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Oxidation: Upon completion of the initial condensation and cyclization, an oxidizing agent may be introduced to facilitate the aromatization of the dihydropyrazine intermediate to the final imidazole product. In many cases, atmospheric oxygen is sufficient for this step during reflux.
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Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure to yield the crude product.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure 2-butyl-1H-imidazole-4,5-dicarbonitrile.
Caption: Step-by-step workflow for the synthesis of 2-butyl-1H-imidazole-4,5-dicarbonitrile.
Spectroscopic Characterization (Predicted)
¹H NMR (Proton Nuclear Magnetic Resonance):
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Imidazole NH: A broad singlet is expected in the downfield region (δ 12-14 ppm).
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Butyl Group:
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A triplet corresponding to the terminal methyl group (CH₃) is expected around δ 0.9 ppm.
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Two multiplets for the two methylene groups (CH₂) in the middle of the butyl chain are expected between δ 1.3 and 1.8 ppm.
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A triplet for the methylene group (CH₂) attached to the imidazole ring is expected to be further downfield, around δ 2.8-3.0 ppm, due to the deshielding effect of the aromatic ring.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
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Imidazole Ring:
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The carbon at the 2-position (C2), bearing the butyl group, is expected to appear around δ 150-160 ppm.
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The carbons at the 4 and 5-positions (C4 and C5), attached to the nitrile groups, are expected to be in the range of δ 115-125 ppm.
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Nitrile Groups (CN): The carbons of the nitrile groups are expected to resonate around δ 110-120 ppm.
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Butyl Group: The carbons of the butyl chain are expected to appear in the upfield region, typically between δ 13 and 35 ppm.
IR (Infrared) Spectroscopy:
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N-H Stretch: A broad absorption band is expected in the region of 3100-3300 cm⁻¹ corresponding to the N-H stretching vibration of the imidazole ring.
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C≡N Stretch: A sharp, strong absorption band characteristic of the nitrile group is expected around 2220-2260 cm⁻¹.
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C-H Stretch: Absorption bands for the C-H stretching of the butyl group will be observed in the 2850-2960 cm⁻¹ region.
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C=N and C=C Stretch: Absorptions corresponding to the stretching vibrations of the imidazole ring are expected in the 1450-1650 cm⁻¹ region.
Mass Spectrometry (MS):
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Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 174, corresponding to the molecular weight of the compound.
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Fragmentation Pattern: Common fragmentation pathways for alkyl-substituted imidazoles involve the loss of the alkyl chain. A significant fragment at m/z = 117, corresponding to the loss of a propyl radical (C₃H₇), would be expected.
Applications in Drug Development and Research
The primary significance of 2-butyl-1H-imidazole-4,5-dicarbonitrile lies in its role as a key building block for the synthesis of more complex heterocyclic systems with potential therapeutic applications. The dinitrile functionality offers a versatile handle for various chemical transformations, including cyclization reactions to form fused-ring systems.
One notable application is in the synthesis of novel benzimidazole derivatives that have been investigated for their anticancer properties . The imidazole-dicarbonitrile moiety can be elaborated to create polycyclic aromatic structures that can intercalate with DNA or interact with specific enzyme active sites, potentially leading to cytotoxic effects on cancer cells.
While the direct biological activity of 2-butyl-1H-imidazole-4,5-dicarbonitrile itself is not extensively documented, its derivatives are being explored for their potential to modulate various signaling pathways implicated in cancer progression.
Caption: The role of 2-butyl-1H-imidazole-4,5-dicarbonitrile as a precursor in drug development.
Safety and Handling
2-butyl-1H-imidazole-4,5-dicarbonitrile should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when working with this compound.
Conclusion
2-butyl-1H-imidazole-4,5-dicarbonitrile is a valuable chemical intermediate with significant potential in the field of medicinal chemistry. Its well-defined physicochemical properties and accessible synthetic route make it an attractive starting material for the construction of novel heterocyclic compounds. Further research into the biological activities of its derivatives is warranted and may lead to the discovery of new therapeutic agents. This guide provides a foundational understanding for researchers and scientists working with this promising molecule.
References
- Shaker, Y. M. (2013). Synthesis of Novel 2-Substituted-1H-imidazole-4,5-dicarbonitrile Derivatives. Journal of the Korean Chemical Society, 57(4), 484-488.
